Photocyclisation Reactivity vs. 3-Benzoyl-2-methylchromone
Under UV irradiation, 3-(2-methylbenzoyl)chromen-4-one (compound 2 in the study) undergoes efficient photocyclisation to yield a benzoxanthenone product. In contrast, the closely related isomer 3-benzoyl-2-methylchromone (compound 1, R = H) shows no photocyclisation whatsoever under the same conditions [1]. The study further demonstrates that 2-methyl-3-(o-toluoyl)chromone (compound 5) also undergoes photocyclisation, confirming that the ortho-methyl group on the 3-aroyl substituent is the critical structural determinant enabling this unique reactivity. The reaction proceeds via initial photoenolisation followed by a rapid [1,7] sigmatropic hydrogen shift before cyclisation [1].
| Evidence Dimension | Photocyclisation reactivity (benzoxanthenone formation upon UV irradiation) |
|---|---|
| Target Compound Data | Facile photocyclisation to benzoxanthenone (qualitative positive) |
| Comparator Or Baseline | 3-Benzoyl-2-methylchromone (isomer with methyl on chromone ring): no photocyclisation (qualitative negative) |
| Quantified Difference | Binary difference: reactive vs. non-reactive |
| Conditions | UV irradiation; compound identity confirmed by ¹H NMR; reaction studied in the context of photoenolisation and sigmatropic rearrangement (J. Chem. Soc., Perkin Trans. 1, 1975) |
Why This Matters
For researchers developing photoactivatable probes or photochemical synthetic methodologies, the presence of the ortho-methylbenzoyl group is a mandatory structural feature for photocyclisation reactivity, making 3-(2-methylbenzoyl)chromen-4-one functionally non-substitutable by the unsubstituted benzoyl or ring-methylated analogs.
- [1] Sammes, P. G.; Wallace, T. W. Photochemical reactions. Part V. Photoinduced cyclisations of 3-aroylchromones. J. Chem. Soc., Perkin Trans. 1, 1975, 1845. DOI: 10.1039/P19750001845 View Source
